molecular formula C15H30N2 B1581157 4,4'-Trimethylenebis(1-methylpiperidine) CAS No. 64168-11-2

4,4'-Trimethylenebis(1-methylpiperidine)

Cat. No. B1581157
CAS RN: 64168-11-2
M. Wt: 238.41 g/mol
InChI Key: JWOTWWORMYMZCR-UHFFFAOYSA-N
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Description

“4,4’-Trimethylenebis(1-methylpiperidine)” is a chemical compound with the empirical formula C15H30N2 . It has a molecular weight of 238.41 . The compound is used in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, structure directing agents containing 4,4’-trimethylene bis (1-methylpiperidine), and piperidine-based dicationic ionic liquids .


Synthesis Analysis

The compound has been used in the synthesis of various chemical structures. For instance, it has been used in Menshutkin reactions . It has also been used as a reactant for the synthesis of cyanine dyes for nucleic acid detection .


Molecular Structure Analysis

The SMILES string of the compound is CN1CCC(CCCC2CCN(C)CC2)CC1 . This represents the molecular structure of the compound.


Chemical Reactions Analysis

As mentioned earlier, “4,4’-Trimethylenebis(1-methylpiperidine)” has been used in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, structure directing agents containing 4,4’-trimethylene bis (1-methylpiperidine), and piperidine-based dicationic ionic liquids .


Physical And Chemical Properties Analysis

The compound has a refractive index of 1.482 (lit.) . It has a boiling point of 215 °C/50 mmHg (lit.) and a melting point of 13 °C (lit.) . The density of the compound is 0.896 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis in Molecular Sieves

4,4'-Trimethylenebis(1-methylpiperidine) derivatives have been utilized in the synthesis of pure-silica molecular sieves. Research has shown that different diastereomers of these compounds can influence the structure and formation of zeolite analogs, offering insights into the structure-direction in molecular sieve synthesis (Tsuji, Beck, & Davis, 1999).

Role in Clathrate Hydrate Formation

Studies have revealed that certain isomers of C6H13N, which include 1-methylpiperidine, are effective in forming sH clathrate hydrates. These molecules are fully soluble in water and have been noted for shifting equilibrium conditions to milder settings, suggesting potential for energy-efficient hydrate-based technologies (Shin et al., 2011).

Development of Polyurethanes

Compounds like 4,4'-bipiperidine and derivatives including trimethylene-4,4'-bipiperidine have been used in the synthesis of nematic polyurethanes. These materials exhibit varying viscosities and thermostabilities, highlighting their potential in polymer science (Kricheldorf & Awe, 1989).

Application in Chemiresistive Sensors

The methylpiperidine moiety, related to 4,4'-Trimethylenebis(1-methylpiperidine), has been integrated into semiconductors for enhanced conductivity. This development offers potential applications in chemiresistive sensors, particularly for the detection of chemicals like hydrogen peroxide (Wu et al., 2016).

Safety And Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be stored in a combustible liquids storage class .

properties

IUPAC Name

1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-16-10-6-14(7-11-16)4-3-5-15-8-12-17(2)13-9-15/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOTWWORMYMZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCCC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070061
Record name Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl-
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Trimethylenebis(1-methylpiperidine)

CAS RN

64168-11-2
Record name 4,4′-Trimethylenebis(1-methylpiperidine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64168-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4,4'-(1,3-propanediyl)bis(1-methyl-
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Record name Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl-
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Record name Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine)
Source European Chemicals Agency (ECHA)
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Record name 4,4′-Trimethylenebis(1-methylpiperidine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
K Tsuji, LW Beck, ME Davis - Microporous and mesoporous materials, 1999 - Elsevier
The diastereomers of 4,4′-trimethylenebis(1-methyl-1-benzylpiperidinium) are synthesized and used as organic agents in the synthesis of pure-silica molecular sieves in order to …
Number of citations: 21 www.sciencedirect.com
A Vasilev, T Deligeorgiev, N Gadjev, KH Drexhage - Dyes and pigments, 2005 - Elsevier
Twelve novel di-, tri- and tetracationic monomeric and homodimeric monomethine cyanine dyes based on oxazolo[4,5-b]pyridinium and quinolinium end groups were synthesized by …
Number of citations: 32 www.sciencedirect.com
HS Dang, P Jannasch - Journal of Materials Chemistry A, 2016 - pubs.rsc.org
New durable and hydroxide ion conducting anion-exchange membranes (AEMs) are currently required in order to develop alkaline fuel cells into efficient and clean energy conversion …
Number of citations: 138 pubs.rsc.org
R Kore, R Sridharkrishna, R Srivastava - RSC advances, 2013 - pubs.rsc.org
Hierarchical Beta zeolite was prepared using piperidine based structure directing agents having at least two ammonium groups in their structure. Materials exhibited very high surface …
Number of citations: 42 pubs.rsc.org
O Larlus, S Mintova, ST Wilson, RR Willis… - Microporous and …, 2011 - Elsevier
Purely siliceous and Al-containing nano-zeolite Beta (BEA) crystals were synthesized using 4,4′-trimethylenebis(N-methyl, N-benzyl-piperidinium) cations as structure-directing agent (…
Number of citations: 52 www.sciencedirect.com
N Chen, JH Park, C Hu, HH Wang, HM Kim… - Journal of Materials …, 2022 - pubs.rsc.org
Modern anion exchange membrane (AEM) fuel cells (AEMFCs) call for highly conductive, durable, and mechanically tough AEMs and ionomers. Here, we report a series of scalable di-…
Number of citations: 32 pubs.rsc.org
HS Dang, P Jannasch - ACS Applied Energy Materials, 2018 - ACS Publications
The objective of the present work is to, in a single material, combine a number of molecular design strategies that have proven successful in the preparation of high-performance anion-…
Number of citations: 84 pubs.acs.org
A Allushi, TH Pham, P Jannasch - Journal of Membrane Science, 2021 - Elsevier
In the pursuit of anion exchange membranes (AEMs) with high alkaline stability and hydroxide conductivity, we have prepared and characterized a series of poly(fluorene alkylene)s in …
Number of citations: 40 www.sciencedirect.com
O Boström, SY Choi, L Xia, S Meital… - Journal of Materials …, 2023 - pubs.rsc.org
Polybenzimidazole (PBI) is currently considered as a membrane material for alkaline water electrolyzers (AWEs), and has to be fed with highly concentrated aqueous KOH electrolytes …
Number of citations: 5 pubs.rsc.org
N Arulsamy, DS Bohle, JA Imonigie… - Inorganic …, 1999 - ACS Publications
A number of alkylammonium and bipyridinium salts of hyponitrous acid, namely, N,N,N‘,N‘-tetraethylethylenediammonium (3 and 4), N,N,N‘,N‘-tetramethylethylenediammonium (5), …
Number of citations: 44 pubs.acs.org

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